(E)-4-Hydroxy tamoxifen O-beta-D-glucuronide is a significant metabolite of tamoxifen, a selective estrogen receptor modulator primarily utilized in the treatment of breast cancer. This compound is produced through the glucuronidation process, which enhances the solubility of tamoxifen and facilitates its excretion from the body. The glucuronidation reaction is catalyzed by enzymes from the UDP-glucuronosyltransferase family, specifically targeting hydroxyl groups on the tamoxifen molecule .
Tamoxifen itself is derived from triphenylethylene and has been a cornerstone in breast cancer therapy since its introduction. The compound (E)-4-hydroxy tamoxifen O-beta-D-glucuronide is synthesized within the body as part of tamoxifen's metabolic pathway, highlighting its importance in pharmacokinetics and drug metabolism studies .
This compound falls under the category of glucuronides, which are conjugates formed by the attachment of glucuronic acid to various substrates, enhancing their solubility and facilitating renal excretion. It is classified as a metabolite and is particularly relevant in pharmacological research related to tamoxifen's efficacy and safety profiles .
The synthesis of (E)-4-hydroxy tamoxifen O-beta-D-glucuronide typically involves enzymatic or chemical conjugation with glucuronic acid. The primary method employed is enzymatic glucuronidation, which utilizes UDP-glucuronosyltransferase enzymes that catalyze the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl group of (E)-4-hydroxy tamoxifen.
The reaction generally occurs in an aqueous buffer at physiological pH (approximately 7.4) and temperature (37°C). In industrial settings, recombinant enzymes or microbial systems are often utilized to produce this compound efficiently, with bioreactors optimizing yield and purity through downstream purification techniques such as chromatography .
The molecular formula of (E)-4-hydroxy tamoxifen O-beta-D-glucuronide is C32H37NO8, with a molecular weight of 563.64 g/mol. The structural representation includes a hydroxyl group attached to a phenolic ring, which is further conjugated to a glucuronic acid moiety.
(E)-4-hydroxy tamoxifen O-beta-D-glucuronide primarily undergoes hydrolysis, where the glucuronic acid moiety can be cleaved off under acidic or enzymatic conditions, regenerating (E)-4-hydroxy tamoxifen.
The primary mechanism of action for (E)-4-hydroxy tamoxifen O-beta-D-glucuronide involves its role as a metabolite of tamoxifen. Tamoxifen binds to estrogen receptors, modulating their activity and inhibiting the proliferation of estrogen receptor-positive breast cancer cells. The glucuronidation process enhances solubility and facilitates excretion, impacting pharmacokinetics and bioavailability significantly .
Relevant data on these properties aids in understanding how (E)-4-hydroxy tamoxifen O-beta-D-glucuronide behaves in biological systems .
(E)-4-hydroxy tamoxifen O-beta-D-glucuronide has several scientific applications:
(E)-4-Hydroxy tamoxifen O-β-D-glucuronide is a phase II metabolite formed through the direct conjugation of (E)-4-hydroxytamoxifen (4-OH-TAM) with glucuronic acid. This reaction occurs specifically at the phenolic hydroxyl group of the 4-hydroxytamoxifen moiety, resulting in an ether-linked β-D-glucuronide [1] [3]. The "E" designation (from entgegen, German for "opposite") refers to the trans-configuration of the triphenylethylene core, where the phenyl and 4-hydroxyphenyl substituents are positioned on opposite sides of the double bond. This stereochemistry is critical for biological activity, as the E-isomer exhibits distinct receptor-binding properties compared to the Z-isomer (cis-configuration) [6] [9]. Nuclear magnetic resonance (NMR) and mass spectrometry confirm the β-anomeric configuration of the glucuronic acid linkage (via C1-O bonding) and the E-geometry of the tamoxifen scaffold [3].
The compound has a well-defined chemical structure with the following characteristics:
Table 1: Physicochemical Properties of (E)-4-Hydroxy Tamoxifen O-β-D-Glucuronide
Property | Value |
---|---|
Molecular Formula | C₃₂H₃₇NO₈ |
Molecular Weight | 563.64 g/mol |
CAS Number | 152764-51-7 |
Solubility (Aqueous Acid) | Slightly soluble |
Solubility (Methanol) | Slightly soluble (with heating) |
Storage Conditions | -20°C, inert atmosphere |
Biosynthetic Pathways
(E)-4-Hydroxy tamoxifen O-β-D-glucuronide is primarily synthesized in vivo via hepatic UDP-glucuronosyltransferase (UGT) enzymes. UGT1A4 is the dominant isoform responsible for the glucuronidation of 4-hydroxytamoxifen at the phenolic oxygen, forming the O-glucuronide conjugate [2] [6]. This enzymatic reaction occurs in the liver microsomes and requires uridine diphosphate glucuronic acid (UDPGA) as the glucuronosyl donor. Kinetic studies reveal that wild-type UGT1A4 exhibits high affinity for both trans-4-OH-TAM (E-isomer) and cis-4-OH-TAM (Z-isomer), with apparent Km values of 2.2 μM and 2.1 μM, respectively [6]. Notably, the UGT1A448Val genetic variant displays significantly enhanced catalytic efficiency (Vmax/Km) for 4-OH-TAM glucuronidation compared to the wild-type enzyme, suggesting a role for pharmacogenetics in metabolite formation [6].
Stability and Enterohepatic Recirculation
The O-glucuronide conjugate demonstrates moderate stability in physiological environments. Under acidic conditions (e.g., stomach lumen), it may undergo hydrolysis, but its primary site of degradation is the intestine. Gut microbiota express β-glucuronidase (GUS) enzymes, which catalyze the hydrolysis of the glucuronide bond, releasing active (E)-4-hydroxytamoxifen [7]. This deconjugation enables reabsorption of the aglycone via enterohepatic recirculation – a process where up to 69% of biliary-excreted metabolites are recycled back into systemic circulation [7]. The efficiency of this recycling is highly variable across individuals due to differences in gut microbial GUS activity and composition [7].
Table 2: Enzymatic Kinetics of 4-Hydroxy Tamoxifen O-Glucuronidation by UGT1A4 Variants
UGT1A4 Variant | Substrate | Km (μM) | Vmax/Km Ratio |
---|---|---|---|
Wild-Type (Pro24/Leu48) | trans-4-OH-TAM (E) | 2.2 ± 0.3 | 1.0 (Reference) |
Wild-Type (Pro24/Leu48) | cis-4-OH-TAM (Z) | 2.1 ± 0.2 | 1.0 (Reference) |
Variant (Pro24/Val48) | trans-4-OH-TAM (E) | 1.4 ± 0.2* | 1.8 ± 0.2* |
Variant (Pro24/Val48) | cis-4-OH-TAM (Z) | 1.3 ± 0.1* | 1.7 ± 0.3* |
*Significantly different from wild-type (P ≤ 0.005) [6]
Analytical Detection
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary method for quantifying this metabolite in biological matrices. Chromatographic separation effectively resolves the E- and Z-isomers of 4-hydroxy tamoxifen glucuronides, which exhibit distinct retention times. Key mass transitions include the precursor ion [M+H]⁺ at m/z 564.3 and characteristic product ions derived from glucuronic acid cleavage (m/z 388.3 for the aglycone) [10].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9